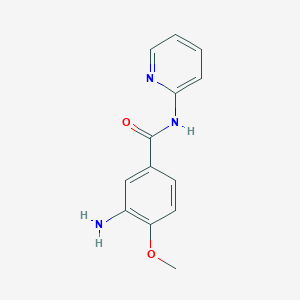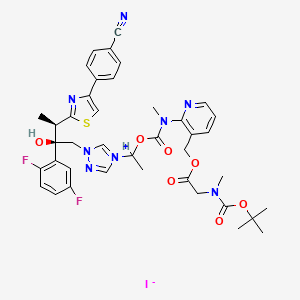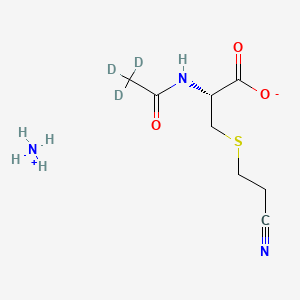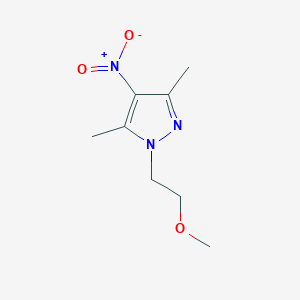
2'-epi-Sofosbuvir Desphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated tetrahydrofuran ring and a pyrimidine dione moiety.
Méthodes De Préparation
The synthesis of 1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-deoxy-2-fluoro-D-arabinofuranose and uracil derivatives.
Glycosylation: The key step involves the glycosylation of the uracil derivative with the fluorinated sugar moiety under acidic conditions to form the nucleoside analog.
Purification: The crude product is then purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various analogs.
Applications De Recherche Scientifique
1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a nucleoside analog in antiviral and anticancer research. Its unique structure allows it to interact with viral and cancerous cells, inhibiting their growth and replication.
Biological Studies: The compound is used in studies related to enzyme inhibition and DNA synthesis, providing insights into cellular processes and potential therapeutic targets.
Industrial Applications: It is employed in the synthesis of other complex organic molecules, serving as a building block for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into DNA or RNA chains during replication. The presence of the fluorine atom disrupts normal base pairing, leading to chain termination and inhibition of viral or cancer cell replication. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase .
Comparaison Avec Des Composés Similaires
1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can be compared with other nucleoside analogs such as:
Azvudine: Another nucleoside analog with antiviral properties, but with a different sugar moiety and mechanism of action.
The uniqueness of 1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione lies in its fluorinated sugar moiety, which enhances its stability and efficacy in biological systems .
Propriétés
Formule moléculaire |
C10H13FN2O5 |
|---|---|
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10+/m1/s1 |
Clé InChI |
ARKKGZQTGXJVKW-UZRKRJFESA-N |
SMILES isomérique |
C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)



![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)


![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)

![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)
